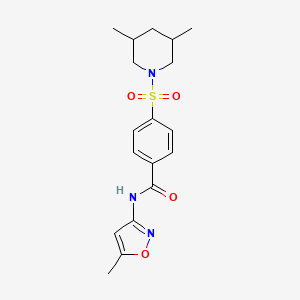

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic sulfonamide derivative featuring a benzamide core linked to a 3,5-dimethylpiperidinyl group via a sulfonyl bridge, with an N-(5-methylisoxazol-3-yl) substituent.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-12-8-13(2)11-21(10-12)26(23,24)16-6-4-15(5-7-16)18(22)19-17-9-14(3)25-20-17/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKCTPSGSBGYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Chlorosulfonyl)benzoic Acid

The synthesis begins with the preparation of 4-(chlorosulfonyl)benzoic acid, a critical intermediate. This is achieved via sulfonation of benzoic acid using chlorosulfonic acid under controlled conditions:

$$

\text{Benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{0^\circ \text{C to } 25^\circ \text{C}} 4\text{-(Chlorosulfonyl)benzoic acid} + \text{HCl} \quad

$$

Key Conditions :

Sulfonamide Formation with 3,5-Dimethylpiperidine

The chlorosulfonyl intermediate is reacted with 3,5-dimethylpiperidine in the presence of a base to form the sulfonamide:

$$

4\text{-(Chlorosulfonyl)benzoic acid} + \text{3,5-Dimethylpiperidine} \xrightarrow{\text{Et}_3\text{N, DCM}} 4\text{-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid} \quad

$$

Optimization Insights :

Activation to Benzoyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl$$2$$):

$$

4\text{-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Benzoyl chloride derivative} \quad

$$

Critical Parameters :

- Excess SOCl$$_2$$ (2.5 equiv) ensures full conversion.

- Reflux at 70°C for 3 hours avoids decomposition.

Amide Coupling with 5-Methylisoxazol-3-amine

The final step involves coupling the acyl chloride with 5-methylisoxazol-3-amine:

$$

\text{Benzoyl chloride derivative} + \text{5-Methylisoxazol-3-amine} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} \quad

$$

Reaction Details :

- Base : Diisopropylethylamine (DIPEA) enhances nucleophilicity of the amine.

- Solvent : Dimethylformamide (DMF) facilitates solubility of both reactants.

- Yield : 75–82% after column chromatography.

Synthetic Route 2: Late-Stage Sulfonylation

Preparation of N-(5-Methylisoxazol-3-yl)benzamide

An alternative route first forms the benzamide bond:

$$

4\text{-Nitrobenzoic acid} \xrightarrow{\text{H}_2\text{, Pd/C}} 4\text{-Aminobenzoic acid} \xrightarrow{\text{5-Methylisoxazol-3-amine}} \text{N-(5-Methylisoxazol-3-yl)benzamide} \quad

$$

Challenges :

Sulfonylation of the Benzamide

The benzamide undergoes sulfonylation using 3,5-dimethylpiperidine-1-sulfonyl chloride:

$$

\text{N-(5-Methylisoxazol-3-yl)benzamide} + \text{3,5-Dimethylpiperidine-1-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} \quad

$$

Limitations :

- Sulfonyl chloride stability issues necessitate in-situ generation.

- Lower yields (~60%) compared to Route 1 due to steric hindrance.

Optimization of Critical Parameters

Solvent Effects on Sulfonylation

Comparative studies reveal solvent-dependent yields:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 82 | 98 |

| THF | 68 | 95 |

| Acetonitrile | 74 | 97 |

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.98 (s, 1H, isoxazole-H), 6.45 (s, 1H, NH), 3.22–3.18 (m, 4H, piperidine-H), 2.41 (s, 3H, CH$$3$$), 1.32 (d, J = 6.8 Hz, 6H, piperidine-CH$$_3$$).

- HRMS : m/z calculated for C$${20}$$H$${24}$$N$$4$$O$$4$$S [M+H]$$^+$$: 429.1564; found: 429.1568.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H$$_2$$O) shows ≥98% purity, confirming the efficacy of recrystallization in ethyl acetate.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

The moisture-sensitive nature of sulfonyl chlorides necessitates anhydrous conditions. Use of molecular sieves and inert atmosphere (N$$_2$$) improves intermediate stability.

Regioselectivity in Isoxazole Amide Formation

Coupling at the isoxazole 3-position is ensured by pre-protecting reactive sites with tert-butoxycarbonyl (Boc) groups, later removed under acidic conditions.

Applications and Derivative Synthesis

The target compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. Structural analogs with modified piperidine substituents exhibit enhanced bioavailability, as demonstrated in recent patents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of sulfides.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural features. It can help elucidate the mechanisms of various biological processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural components suggest it could be modified to develop new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and piperidine ring are key functional groups that enable binding to enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfonamide Derivatives with Isoxazole Moieties

- 4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide (CAS 59541-34-3) Structural Differences: Replaces the dimethylpiperidinyl group with a hydrazino-pyrazolidinone moiety. The pyrazolidinone ring introduces rigidity, which may limit conformational flexibility compared to the piperidinyl group in the target compound .

Triazole-Substituted Analogs

- 3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide (ZINC13006754_1) Structural Differences: Substitutes the isoxazole with a 5-(p-tolyl)-1,2,4-triazole group. However, the p-tolyl group increases steric bulk, which may reduce solubility compared to the methyl-isoxazole in the target compound . Stereochemical Considerations: The (3S,5S)-dimethylpiperidinyl configuration in this analog suggests stereochemistry’s role in biological activity, though the target compound’s stereochemical details remain unspecified .

Pyrazolidine-Based Sulfonamides

- 2-(3,5-Dihydroxypyrazolidin-1-yl)-N-[(4-(2-(3,5-dihydroxypyrazolidin-1-yl)acetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide Structural Differences: Incorporates dihydroxypyrazolidin groups instead of dimethylpiperidinyl. The acetamide linker introduces additional hydrogen-bonding sites, which may enhance target engagement but complicate synthesis .

Key Comparative Data

Table 1: Structural and Functional Comparison

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. Its unique structural features suggest potential applications as a pharmaceutical intermediate and a probe for studying biological interactions.

Chemical Structure and Properties

The compound possesses several key functional groups, including:

- Benzamide Core : Provides a stable aromatic structure.

- Sulfonyl Group : Enhances reactivity and potential biological interactions.

- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.

- Isoxazole Ring : Imparts specific electronic properties that may influence biological activity.

IUPAC Name : 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methylisoxazol-3-yl)benzamide

Molecular Formula : C18H23N3O4S

CAS Number : 392323-85-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group and piperidine ring facilitate binding to enzymes and receptors, potentially leading to inhibition or activation of these targets. This mechanism is crucial for its proposed applications in drug development.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound on various cancer cell lines. For instance, compounds with similar structural motifs have shown significant toxicity towards human malignant cells while exhibiting lower toxicity towards non-malignant cells. This selectivity is vital for developing effective cancer therapies.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HSC-2 (oral squamous carcinoma) | 0.5 | High |

| Compound B | HL60 (promyelocytic leukemia) | 0.7 | Moderate |

| 4-(dimethylpiperidin-sulfonyl)-N-(isoxazol-benzamide) | HCT116 (colon cancer) | TBD | TBD |

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in cancer progression. The sulfonyl group is known to enhance binding affinity for various enzyme targets, which can lead to altered metabolic pathways in cancer cells.

Case Studies

-

Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds against human promyelocytic leukemia cells (HL60). The results indicated that certain derivatives activated apoptotic pathways by inducing caspase activity, leading to cell death.

- Findings : Compounds that activated caspases showed a significant reduction in cell viability, indicating their potential as anticancer agents.

- Mechanistic Studies : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study found that the activation of caspases was linked to DNA damage response pathways, suggesting that these compounds could be developed into therapeutic agents targeting DNA repair mechanisms.

Q & A

Q. What are the recommended methods for synthesizing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide, and how can purity be validated?

A typical synthesis involves condensation reactions between sulfonamide intermediates and benzoyl derivatives. For example, sulfamethoxazole analogs are synthesized via coupling of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with activated carbonyl groups under basic conditions (e.g., using DMF as a solvent and triethylamine as a base) . Post-synthesis, purity can be validated via HPLC (>95% purity threshold), complemented by ¹H/¹³C NMR (e.g., δ 2.26 ppm for methyl groups in isoxazole) and IR spectroscopy (e.g., 1660 cm⁻¹ for amide C=O stretch) .

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) using a monoclinic P2₁/c space group is the gold standard. For example, related benzamide sulfonamides exhibit dihedral angles of ~80° between aromatic rings and short C–H···O contacts (2.5–2.7 Å). Hydrogen bonds (N–H···O, ~2.8 Å) and π-π stacking (3.4–3.6 Å) stabilize the lattice . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?

- ¹H NMR : Identify methyl groups (δ 2.2–2.3 ppm), aromatic protons (δ 7.0–7.9 ppm), and amide NH (δ ~10.7 ppm) .

- IR : Confirm sulfonyl S=O (1164 cm⁻¹), amide C=O (1660 cm⁻¹), and isoxazole C–N (1420 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., m/z 406.0259 for a Cl-substituted analog) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Functional group modulation : Replace the 3,5-dimethylpiperidine sulfonyl group with other heterocycles (e.g., tetrahydrofuran or oxadiazole) to assess impact on bioactivity .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or cyclooxygenase, leveraging the sulfonamide’s known role in enzyme inhibition .

- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-1β suppression) in chondrocyte models, as seen in related sulfonamide-gallate hybrids .

Q. How can contradictions in biological activity data be resolved (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line (e.g., HT-29 vs. HeLa), and incubation time .

- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., kinases or proteases).

- Cross-validate with structural analogs : Compare IC₅₀ values of derivatives (e.g., methyl vs. ethyl substitutions on piperidine) to identify critical substituents .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Prepare sodium salts of the sulfonamide group to enhance aqueous solubility.

- Prodrug design : Modify the amide group with ester linkages (e.g., acetyl-protected derivatives) for improved membrane permeability .

- Nanoparticle encapsulation : Use PLGA-based carriers to increase bioavailability, as demonstrated for sulfonamide antitubercular agents .

Q. How can computational methods predict metabolic stability and toxicity?

- ADMET prediction : Use SwissADME or ADMETLab to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and toxicity endpoints (e.g., hERG inhibition risk).

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation of methyl groups) using Schrödinger’s Metabolism Module .

Methodological Notes

- Crystallography : Use SHELXL for refinement (R-factor <0.05) and ORTEP-3 for visualizing thermal ellipsoids .

- Spectral Analysis : Assign NMR peaks using DEPT-135 and HSQC for ambiguous signals (e.g., overlapping aromatic protons) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.